REACTION_CXSMILES
|
[OH:1][CH:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[C:10]([CH:11]=[O:12])[C:5]=2[C:4](=[O:13])[O:3]1.[C:14](=O)([O-])[O-].[K+].[K+].IC>CN(C)C=O>[CH:2]([C:6]1[CH:7]=[CH:8][CH:9]=[C:10]([CH:11]=[O:12])[C:5]=1[C:4]([O:3][CH3:14])=[O:13])=[O:1] |f:1.2.3|
|
Name
|
|
Quantity
|
720 mg
|
Type
|
reactant
|
Smiles
|
OC1OC(C2=C1C=CC=C2C=O)=O
|
Name
|
|
Quantity
|
613 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Type
|
CUSTOM
|
Details
|
It was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a thick white suspension
|
Type
|
STIRRING
|
Details
|
stirred for 3 days
|
Duration
|
3 d
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
Most of the dimethylformamide was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The pale yellow residue was partitioned between ethyl acetate (25 ml) and water (25 ml)
|
Type
|
WASH
|
Details
|
the organic phase was washed with aqueous lithium chloride (50 ml) and saturated brine (25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=C(C(=O)OC)C(=CC=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 645 mg | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |